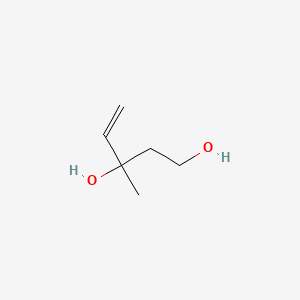

3-Methylpent-4-ene-1,3-diol

CAS No.: 20941-07-5

Cat. No.: VC18949566

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20941-07-5 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 3-methylpent-4-ene-1,3-diol |

| Standard InChI | InChI=1S/C6H12O2/c1-3-6(2,8)4-5-7/h3,7-8H,1,4-5H2,2H3 |

| Standard InChI Key | MFDAOGRWLFAQNK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCO)(C=C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methylpent-4-ene-1,3-diol belongs to the class of unsaturated diols, combining hydroxyl groups with an alkene moiety. The IUPAC name specifies the substituents:

-

3-Methyl: A methyl branch at the third carbon.

-

Pent-4-ene: A five-carbon chain with a double bond between C4 and C5.

-

1,3-diol: Hydroxyl groups at C1 and C3.

The compound’s structure enables both hydrogen bonding (via hydroxyls) and π-orbital interactions (via the alkene), influencing its solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.158 g/mol |

| Exact Mass | 116.084 Da |

| Topological Polar SA | 40.46 Ų |

| LogP (Partition Coeff.) | 0.3058 |

Spectroscopic Characteristics

While experimental spectra are unavailable, theoretical predictions based on analogous diols suggest:

-

IR Spectroscopy: Strong O-H stretches (~3200–3600 cm⁻¹) and C=C stretches (~1640 cm⁻¹).

-

NMR: Distinct signals for the allylic methyl group (δ ~1.6–1.8 ppm) and hydroxyl-bearing carbons (δ ~60–70 ppm in NMR).

Synthesis and Production

Industrial Feasibility

Scale-up would require optimizing catalysts (e.g., Ru or Pt for hydrogenation) and solvent systems to enhance yield and purity. Continuous-flow reactors could mitigate safety concerns associated with exothermic dihydroxylation steps.

Physical and Chemical Properties

Phase Behavior and Solubility

The compound’s LogP value (0.31) indicates moderate hydrophilicity, likely soluble in polar solvents like ethanol or acetone. The absence of melting/boiling point data necessitates extrapolation from similar diols:

-

Boiling Point: Estimated ~230–250°C (comparable to hexane-1,6-diol).

-

Density: ~1.01–1.05 g/cm³ (typical for branched diols).

Stability and Reactivity

-

Thermal Stability: Susceptible to dehydration at elevated temperatures, forming conjugated dienes.

-

Oxidative Sensitivity: Hydroxyl groups may oxidize to ketones under strong oxidizing conditions (e.g., CrO₃).

Chemical Reactivity and Derivative Formation

Oxidation

-

Primary Alcohol Oxidation: Selective oxidation of the C1 hydroxyl to a carboxylate using Jones reagent.

-

Alkene Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) to form an epoxide, enhancing ring-strain reactivity.

Reduction

-

Alkene Hydrogenation: Catalytic hydrogenation (H₂/Pd) yields 3-methylpentane-1,3-diol, altering polarity and hydrogen-bonding capacity.

Applications in Scientific Research

Organic Synthesis

-

Chiral Building Block: The stereogenic center at C3 (if present) could enable asymmetric synthesis of pharmaceuticals.

-

Protecting Groups: Temporary masking of hydroxyls via silylation (e.g., TBSCl) during multi-step syntheses.

Material Science

-

Crosslinking Agents: Incorporation into epoxy resins to modify mechanical properties.

-

Surfactants: Ethoxylation of hydroxyls to produce nonionic detergents.

Biological Relevance

Metabolic Pathways

Hypothetically, microbial oxidation could degrade the compound into β-keto acids, entering the citric acid cycle.

Comparison with Structural Analogs

3-Methylpent-4-yne-1,3-diol (CAS 10605-66-0)

Replacing the alkene with an alkyne increases rigidity and electron density, altering reactivity in Diels-Alder reactions.

Table 2: Alkene vs. Alkyne Derivatives

| Property | 4-ene Derivative | 4-yne Derivative |

|---|---|---|

| Bond Type | C=C | C≡C |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₄O₂ |

| Estimated Reactivity | Moderate | High |

3-Methylpentane-1,3-diol

Saturation of the alkene reduces unsaturation, increasing flexibility and hydrophilicity (LogP ~0.10).

Future Research Directions

-

Thermodynamic Studies: Measurement of melting/boiling points and phase diagrams.

-

Catalytic Applications: Screening transition-metal complexes for asymmetric dihydroxylation.

-

Biological Screening: Assessing antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume